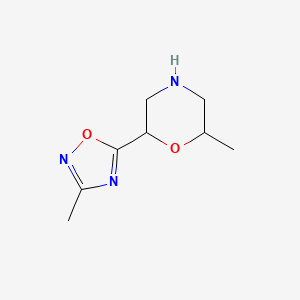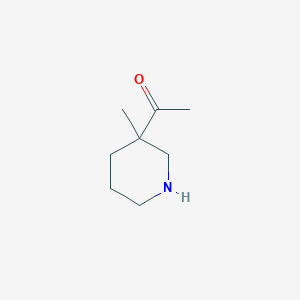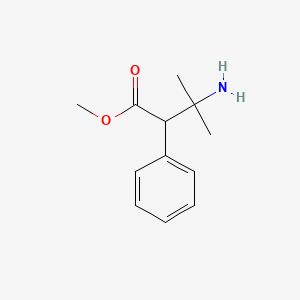
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of pyridine and pyrrolidine, featuring a hydroxyl group and a methyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: Pyridine-3-carbaldehyde and 3-hydroxy-3-methylpyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl group.
3-Hydroxy-3-methylpyrrolidine: Lacks the pyridine ring and aldehyde group.
6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde: Lacks the hydroxyl group.
Uniqueness
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, as well as the hydroxyl and aldehyde functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15)4-5-13(8-11)10-3-2-9(7-14)6-12-10/h2-3,6-7,15H,4-5,8H2,1H3 |
Clave InChI |
LPPCPGUYOWJFGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C2=NC=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)



![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)


![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)




